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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333 Get Quote

The quest to decipher the biological significance of novel chemical entities is a cornerstone of

modern drug discovery. This guide focuses on the structure-activity relationship (SAR) of the

compound with the molecular formula C17H18ClN3O4, providing a comparative analysis for

researchers, scientists, and drug development professionals. Due to the absence of a widely

recognized common name for this specific molecule in public chemical databases, this guide

will refer to it by its molecular formula.

Initial investigations into the chemical identity of C17H18ClN3O4 have not yielded a specific,

well-characterized compound with an established history of research. Searches in prominent

chemical databases like PubChem did not provide an exact match for a compound with this

formula that has undergone extensive biological evaluation. This suggests that

C17H18ClN3O4 may represent a novel chemical scaffold or a less-studied analog of a known

class of compounds.

The absence of a designated name and associated public research data, including SAR

studies, quantitative biological activity data (e.g., IC50, EC50), and detailed experimental

protocols, presents a unique challenge. Therefore, this guide will establish a foundational

framework for initiating SAR studies on C17H18ClN3O4, drawing parallels from methodologies

applied to structurally related compounds where applicable.

Comparative Analysis: A Hypothetical Framework
To illustrate a comparative SAR study, let us consider a hypothetical scenario where

C17H18ClN3O4 is a lead compound targeting a specific biological pathway. The core of SAR
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exploration lies in systematic structural modifications to understand their impact on biological

activity.

Table 1: Hypothetical SAR Data for C17H18ClN3O4
Analogs

Compound ID
Modification from
C17H18ClN3O4

Target Binding
Affinity (Ki, nM)

Cellular Potency
(IC50, µM)

C17H18ClN3O4 Parent Compound 150 2.5

Analog 1
Removal of Chlorine

atom
> 1000 > 50

Analog 2
Methylation of a key

Nitrogen
50 0.8

Analog 3

Bioisosteric

replacement of an

Oxygen with Sulfur

200 5.1

Analog 4
Introduction of a

hydroxyl group
120 2.2

Experimental Protocols: A Blueprint for
Investigation
Detailed and reproducible experimental protocols are paramount for generating reliable SAR

data. The following outlines a general workflow for screening C17H18ClN3O4 and its analogs.

General Experimental Workflow
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Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of

C17H18ClN3O4 analogs.

Signaling Pathway Investigation
To understand the mechanism of action, it is crucial to investigate the signaling pathways

modulated by C17H18ClN3O4. A hypothetical signaling pathway is depicted below.
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Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of

C17H18ClN3O4.

Logical Relationship of SAR Study Components
The successful execution of a structure-activity relationship study relies on the interplay of

several key components.
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Caption: The logical flow and interdependencies within a structure-activity relationship study.

As research into C17H18ClN3O4 progresses and data becomes publicly available, this guide

will be updated to reflect the specific findings and provide a more detailed and concrete

comparative analysis. The frameworks presented here offer a robust starting point for any

research group embarking on the exciting journey of elucidating the therapeutic potential of this

novel chemical entity.
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To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of
C17H18ClN3O4: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576333#c17h18cln3o4-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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